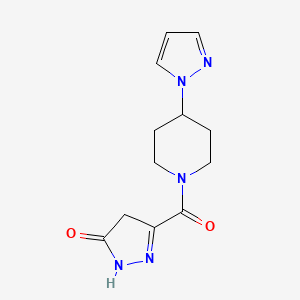![molecular formula C11H14N4O B6638761 N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6638761.png)
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide, also known as MPEP, is a potent and selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by the pharmaceutical company Merck, Sharp and Dohme as a potential treatment for anxiety, depression, and schizophrenia. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide acts as a selective antagonist of mGluR5, which belongs to the class C G protein-coupled receptors. It binds to the allosteric site of the receptor and prevents the activation of intracellular signaling pathways, leading to a decrease in the release of neurotransmitters such as glutamate. This results in the modulation of synaptic transmission and plasticity, which is thought to underlie its effects on learning, memory, and behavior.
Biochemical and Physiological Effects:
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide has been shown to modulate the activity of various brain regions, including the prefrontal cortex, hippocampus, and amygdala. It has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are important mechanisms for learning and memory. N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide has also been shown to reduce anxiety and depression-like behaviors in animal models, possibly through its effects on the amygdala and prefrontal cortex.
実験室実験の利点と制限
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide has several advantages as a research tool, including its high selectivity and potency for mGluR5, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential off-target effects and the lack of availability of specific antibodies for mGluR5.
将来の方向性
There are several future directions for the research on N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide and mGluR5. One area of interest is the potential therapeutic applications of N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of mGluR5 in addiction and pain, and the potential of N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide as a treatment for these conditions. Additionally, the development of more specific and potent mGluR5 antagonists and the characterization of the downstream signaling pathways of mGluR5 are also important areas for future research.
合成法
The synthesis of N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide involves a multi-step process that starts with the reaction of 1-methylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-(2-aminoethyl)pyrrole-2-carboxamide to yield N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
科学的研究の応用
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide has been widely used as a research tool to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning, and memory, as well as anxiety and depression-like behaviors in animal models. N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide has also been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as addiction and pain.
特性
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8(9-6-13-15(2)7-9)14-11(16)10-4-3-5-12-10/h3-8,12H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCXWJJDSZNTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
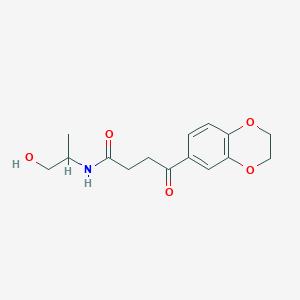
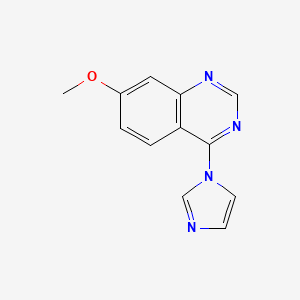



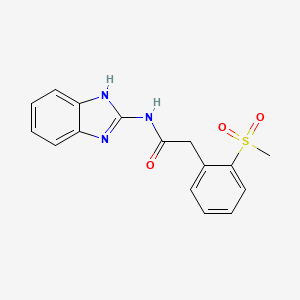
![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
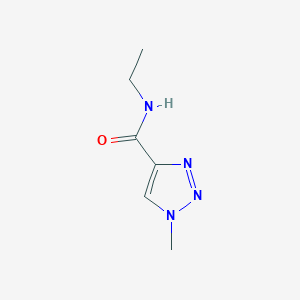
![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide](/img/structure/B6638738.png)


